
Fmoc-Val-Cit-PAB-MMAE
Übersicht
Beschreibung
Fmoc-Val-Cit-PAB-MMAE ist eine komplexe chemische Verbindung, die aus einem Linker und einem potenten Mikrotubuli-Inhibitor besteht. Die Verbindung wird hauptsächlich bei der Entwicklung von Antikörper-Wirkstoff-Konjugaten (ADCs) eingesetzt, die als zielgerichtete Krebstherapie dienen. Der Linker-Bestandteil, Fmoc-Val-Cit-PAB, ist so konzipiert, dass er durch bestimmte Enzyme in der Tumorumgebung gespalten wird und so das aktive Medikament, Monomethyl-Auristatin E (MMAE), freisetzt, das die Zellteilung durch Störung der Mikrotubuli hemmt .
Wissenschaftliche Forschungsanwendungen
Stability and Drug-Delivery Efficacy
Research has shown that the stability of the Fmoc-Val-Cit-PAB-MMAE linker in plasma is superior compared to other linkers. It demonstrates robust stability under physiological conditions, which is crucial for maintaining drug efficacy until it reaches the target site . However, its hydrophobic nature can limit the drug-antibody ratio (DAR), which poses challenges in achieving optimal therapeutic concentrations .
Comparative Analysis with Other Linkers
The following table summarizes key characteristics of this compound compared to other commonly used linkers in ADCs:
Linker | Cleavage Mechanism | Stability | Cytotoxic Payload | Typical DAR |
---|---|---|---|---|
This compound | Cathepsin B cleavage | High | MMAE | 3-4 |
Val-Cit-PABC-MMAE | Cathepsin B cleavage | Moderate | MMAE | 3-4 |
Gly-Gly-Phe-Gly | Unknown | Variable | Varies | Varies |
This comparison highlights that while this compound offers high stability and effective payload release, its hydrophobicity can limit its application in some contexts .
In Vitro Studies
In vitro studies have demonstrated that conjugates utilizing this compound exhibit potent cytotoxicity against various cancer cell lines. For example, studies reported IC50 values as low as 0.30 nM for specific constructs against A431 cells, indicating high efficacy .
In Vivo Efficacy
Animal model studies have shown that this compound conjugates maintain significant anti-tumor activity with controlled side effects. In one study, treatment with an ADC containing this linker resulted in a tumor volume reduction without significant weight loss or adverse effects on organ health, suggesting a favorable safety profile .
Future Directions and Research Opportunities
Ongoing research aims to enhance the performance of this compound through modifications that could improve its hydrophilicity and drug loading capacity. Additionally, exploring combinations with other therapeutic agents or linkers may yield more effective ADC formulations.
Wirkmechanismus
Target of Action
Fmoc-Val-Cit-PAB-MMAE is an antibody-drug conjugate (ADC) that targets cancer cells . The primary target of this compound is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is crucial for cell division, and its inhibition can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
The compound consists of three components: an ADC linker (Fmoc-Val-Cit-PAB), a potent tubulin inhibitor (MMAE), and an antibody . The antibody portion selectively recognizes and binds to a specific antigen on the surface of the cancer cell, delivering the ADC inside the cancer cell . Once inside the cell, the compound is designed to be a substrate for cathepsin B and related enzymes in tumor lysosomes . This interaction triggers the release of the cytotoxic payload, MMAE .
Biochemical Pathways
Upon internalization and lysosomal degradation, the monosaccharide is removed and the exposed dipeptide is degraded, which liberates the attached payload inside the target cell . MMAE then binds to tubulin, inhibiting its polymerization . This disruption of the microtubule network inhibits mitosis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its design. The compound is protected from degradation in the circulation by a sterically encumbering glucuronide moiety . This design enhances the circulating stability of the compound, improving its bioavailability . Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.
Result of Action
The result of this compound’s action is a significant inhibition of proliferation and cell death in tumor cells . By selectively targeting cancer cells and inhibiting tubulin, the compound minimizes damage to healthy cells . This selective cytotoxicity is a key advantage of ADCs like this compound.
Action Environment
The action of this compound is influenced by the tumor microenvironment. The compound’s effectiveness depends on the presence of the target antigen on the cancer cell surface and the activity of cathepsin B and related enzymes in tumor lysosomes . Additionally, the stability of the compound in the circulation can be affected by extracellular enzymes
Biochemische Analyse
Biochemical Properties
Fmoc-Val-Cit-PAB-MMAE plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits its function . The nature of these interactions is inhibitory, leading to the disruption of microtubule dynamics, which is crucial for cell division and viability .
Cellular Effects
This compound has profound effects on various types of cells, particularly cancer cells. It influences cell function by disrupting cell division, which can lead to cell death . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with tubulin . This binding inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can lead to a decrease in the viability of cancer cells
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway related to tubulin polymerization
Subcellular Localization
The subcellular localization of this compound is likely to be in the cytoplasm, where tubulin is located
Vorbereitungsmethoden
Die industrielle Produktion von Fmoc-Val-Cit-PAB-MMAE folgt ähnlichen Synthesewegen, allerdings in größerem Maßstab. Das Verfahren umfasst automatische Peptidsynthesizer, Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen Arten von chemischen Reaktionen:
Spaltungsreaktionen: Der Linker ist so konzipiert, dass er durch bestimmte Enzyme wie Cathepsin B in der Tumorumgebung gespalten werden kann.
Hydrolyse: Die Carbamathaltung und die Amidbindungen können unter sauren oder basischen Bedingungen hydrolysiert werden.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen eingehen, insbesondere an den Peptid- und Auristatin-Molekülen
Häufige Reagenzien und Bedingungen
Spaltungsreaktionen: Enzyme wie Cathepsin B.
Hydrolyse: Saure oder basische Bedingungen.
Oxidation und Reduktion: Häufige Oxidations- und Reduktionsmittel, die in der Peptidchemie verwendet werden
Hauptprodukte, die gebildet werden
Spaltungsprodukte: Freisetzung von Monomethyl-Auristatin E (MMAE) und den Peptidfragmenten.
Hydrolyseprodukte: Zersetzung in kleinere Peptidfragmente und MMAE
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Cleavage Reactions: The linker is designed to be cleaved by specific enzymes such as cathepsin B within the tumor environment.
Hydrolysis: The carbamate and amide bonds can undergo hydrolysis under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the peptide and auristatin moieties
Common Reagents and Conditions
Cleavage Reactions: Enzymes like cathepsin B.
Hydrolysis: Acidic or basic conditions.
Oxidation and Reduction: Common oxidizing and reducing agents used in peptide chemistry
Major Products Formed
Cleavage Products: Release of monomethyl auristatin E (MMAE) and the peptide fragments.
Hydrolysis Products: Decomposition into smaller peptide fragments and MMAE
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Val-Cit-PAB-MMAE: Ähnlicher Linker und Nutzlast, aber ohne den Fmoc-Schutz.
Val-Ala-PAB-MMAE: Verwendet eine andere Peptidsequenz im Linker.
Gly-Gly-PAB-MMAE: Eine weitere Variation der Peptidsequenz
Einzigartigkeit
Fmoc-Val-Cit-PAB-MMAE ist aufgrund seines Fmoc-Schutzes einzigartig, der zusätzliche Stabilität während der Synthese bietet und selektive Entschützungs- und Kupplungsreaktionen ermöglicht. Dies macht es besonders nützlich für den präzisen Aufbau von Antikörper-Wirkstoff-Konjugaten .
Biologische Aktivität
Fmoc-Val-Cit-PAB-MMAE is a compound that has garnered attention in the field of cancer therapeutics, particularly as a component of antibody-drug conjugates (ADCs). This compound combines a potent cytotoxic agent, monomethyl auristatin E (MMAE), with a cleavable linker designed to release the drug selectively within target cells. The biological activity of this compound is primarily evaluated through its stability, efficacy, and mechanisms of action in various cancer models.
Chemical Structure and Composition
This compound consists of several key components:
- Fmoc (Fluorenylmethyloxycarbonyl) : A protective group for amino acids.
- Val-Cit : A dipeptide linker that is sensitive to proteolytic cleavage by cathepsin B.
- PAB (p-Aminobenzyl) : A spacer that enhances the stability and solubility of the conjugate.
- MMAE : A potent antineoplastic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
The overall molecular formula is with a molecular weight of approximately 1316.7 Da .
The biological activity of this compound is largely attributed to its mechanism of action as part of ADCs. Upon internalization by target cancer cells, the Val-Cit linker undergoes enzymatic cleavage by cathepsin B, releasing MMAE directly into the cytoplasm. This targeted delivery minimizes systemic toxicity while maximizing therapeutic efficacy against cancer cells.
Stability and Efficacy
Research indicates that this compound exhibits robust stability in human plasma, which is crucial for maintaining therapeutic levels until it reaches the target site. However, challenges such as hydrophobicity can limit drug-antibody ratios (DAR) and contribute to aggregation issues .
Table 1: Comparative Stability and Efficacy Data
Study Reference | DAR | Stability in Plasma | IC50 (nM) | Target Cell Line |
---|---|---|---|---|
3-4 | High | 0.30 | A431 | |
4 | Moderate | 1-2 | Various | |
2 | High | 0.20 | NCI-H838 |
In Vitro Studies
In vitro studies have demonstrated that this compound conjugates exhibit significant cytotoxicity against various cancer cell lines. For instance, studies show that IC50 values range from 0.30 nM to 1 nM for A431 cells when treated with MMAE conjugates . The specificity of these conjugates allows for selective targeting, reducing off-target effects commonly associated with traditional chemotherapeutics.
Case Studies
-
EGFR-Targeting ADCs :
- In a study involving EGFR-targeting DARPin-MMAE conjugates, this compound demonstrated superior cytotoxicity compared to free MMAE, reinforcing its potential as an effective ADC component .
- The study reported an IC50 value of 0.80 nM for the conjugate against A431 cells, highlighting its effectiveness in targeting overexpressed EGFR in certain tumors.
- Mouse Xenograft Models :
Eigenschaften
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGFVOXIOMBMC-UUMMFNFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H104N10O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.